1400W dihydrochloride
Overview
Description
1400W dihydrochloride is a slow, tight binding inhibitor of human inducible nitric oxide synthase (iNOS) with a binding constant of 2.0 μM . It is highly selective for iNOS over eNOS . It has been used in various studies, such as analyzing its effect on intestinal ischemia/reperfusion (I/R) injury model in rats .
Molecular Structure Analysis
The molecular formula of 1400W dihydrochloride is C10H15N3•2HCl . Its molecular weight is 250.17 g/mol . The SMILES string representation isCC(=N)NCc1cccc(CN)c1
. Physical And Chemical Properties Analysis
1400W dihydrochloride is a solid substance . It is more soluble in aqueous systems (>10 mg/ml) than organic solvents (<0.25 mg/ml) . The compound is less stable in aqueous systems and aqueous solutions are best prepared daily .Scientific Research Applications
Selectivity and Inhibition Mechanism
1400W dihydrochloride, identified as N-(3-(Aminomethyl)benzyl)acetamidine, is a highly selective and potent inhibitor of inducible nitric-oxide synthase (iNOS). It demonstrates a slow, tight-binding inhibition mechanism that is markedly selective for iNOS over other NOS isoforms, such as neuronal NOS and endothelial NOS. This selectivity is demonstrated both in vitro and in vivo, making 1400W an essential tool in studying the role of iNOS in various physiological and pathological processes (Garvey et al., 1997).
Neuroprotection and Stroke
1400W has been shown to reduce ischemic lesion volume and attenuate neurological dysfunction in experimental models of transient focal cerebral ischemia in rats. This suggests that iNOS activation contributes to tissue damage in stroke, and selective inhibitors of this isoform, like 1400W, may have therapeutic potential in stroke treatment (Parmentier et al., 1999).
Cancer Research
The application of 1400W in cancer research has shown promising results. For instance, in studies involving murine mammary adenocarcinoma and human tumor xenografts expressing iNOS, 1400W administration resulted in significant tumor growth reduction. This indicates a potential role for nitric oxide production in promoting tumor growth and the possibility of iNOS inhibitors as a novel approach to cancer treatment (Thomsen et al., 1997).
Understanding iNOS Inactivation Mechanisms
Research into the mechanistic action of 1400W has revealed insights into the inactivation of iNOS. Studies show that 1400W causes irreversible inactivation of iNOS without undergoing modification itself. This findingprovides a unique perspective on the interaction between iNOS and its inhibitors, broadening our understanding of enzyme inhibition mechanisms (Zhu et al., 2005).
Neuroprotective Role in Chemical Nerve Agent Exposure
In a study on the long-term neurotoxicity induced by diisopropylfluorophosphate, a seizurogenic chemical nerve agent, the administration of 1400W significantly reduced the upregulation of iNOS, neurodegeneration, and other associated inflammatory responses. This suggests that 1400W could be considered as a potential therapeutic agent for mitigating long-term neurotoxic effects post-exposure to certain chemical nerve agents (Putra et al., 2020).
Improvement of Intestinal Microcirculation in Shock
Selective inhibition of iNOS with 1400W was found to promote intestinal microvascular oxygenation and CO2 off-load after endotoxic shock in pigs. This points to the potential of 1400W in improving pathological flow distribution and reducing regional dysoxia within the intestinal wall following shock (Siegemund et al., 2005).
Skeletal Muscle Reperfusion Injury
In the context of skeletal muscle reperfusion injury, 1400W has been shown to preserve contractile function and potentially reduce injury severity. This effect is likely due to the downregulation of iNOS expression, highlighting the role of iNOS in exacerbating reperfusion injury and the potential therapeutic use of 1400W in such conditions (Patel et al., 2004).
properties
IUPAC Name |
N'-[[3-(aminomethyl)phenyl]methyl]ethanimidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-8(12)13-7-10-4-2-3-9(5-10)6-11;;/h2-5H,6-7,11H2,1H3,(H2,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJHSQZCZGPGAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC(=C1)CN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1400W dihydrochloride | |
CAS RN |
214358-33-5 | |
Record name | 1400w Dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214358335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1400W DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1BH573TYJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.